NF-kappaB inhibitor-2
Description
"NF-kappaB inhibitor-2" refers to a class of synthetic chroman-2-carboxylic acid derivatives designed to inhibit NF-kappaB signaling, a critical pathway in inflammation, immunity, and cancer. Among these, compound 2s (identified in ) is the most potent derivative, featuring a 4-chloro (4-Cl) substituent on the phenylamide ring. This compound exhibits an IC50 of 18.2 µM in inhibiting NF-kappaB activation, outperforming the reference compound KL-1156 (IC50: 43.9 µM) . Structurally, the chroman core fused with a substituted phenylamide moiety is essential for activity, with electron-withdrawing groups like -Cl enhancing inhibitory potency. Compound 2s primarily targets the NF-kappaB pathway by interfering with IKK (IkappaB kinase) activity, thereby preventing IkappaB phosphorylation and subsequent NF-kappaB nuclear translocation .
Properties
Molecular Formula |
C22H28N2O7S |
|---|---|
Molecular Weight |
464.533 |
IUPAC Name |
(R)-1-((Adamantan-2-yl)amino)-1-oxobutan-2-yl 4-(methylsulfonyl)-3-nitrobenzoate |
InChI |
InChI=1S/C22H28N2O7S/c1-3-18(21(25)23-20-15-7-12-6-13(9-15)10-16(20)8-12)31-22(26)14-4-5-19(32(2,29)30)17(11-14)24(27)28/h4-5,11-13,15-16,18,20H,3,6-10H2,1-2H3,(H,23,25)/t12?,13?,15?,16?,18-,20?/m1/s1 |
InChI Key |
OKEYLXGAJZVHLC-RVNGWTIRSA-N |
SMILES |
O=C(O[C@H](CC)C(NC1C2CC3CC(C2)CC1C3)=O)C4=CC=C(S(=O)(C)=O)C([N+]([O-])=O)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NF-kappaB inhibitor-2; NF kappaB inhibitor 2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key NF-kappaB inhibitors, their structural classes, mechanisms, and activities:
Mechanistic Differences
- Compound 2s vs. KL-1156: The 4-Cl substituent in 2s increases steric and electronic interactions with IKK, improving binding affinity compared to KL-1156’s -NO2 group .
- Pyrimidine-81 : Unlike chroman derivatives, this compound inhibits both NF-kappaB and AP-1 pathways, broadening its anti-inflammatory scope. Its trifluoromethyl groups enhance metabolic stability .
- Embelin : Acts upstream by binding to XIAP (X-linked inhibitor of apoptosis), indirectly suppressing IKK and NF-kappaB. This mechanism also reduces antiapoptotic proteins like Bcl-xL .
- Piperine : A natural inhibitor that blocks NF-kappaB nuclear translocation and downstream cytokines (e.g., TNF-α, IL-6), offering multi-pathway suppression but lower specificity .
Pharmacokinetic and Selectivity Profiles
- Permeability : Pyrimidine-81 demonstrates superior Caco-2 permeability compared to chroman derivatives, suggesting better oral bioavailability .
- Specificity: Compound 2s and KL-1156 are more selective for the canonical NF-kappaB pathway, while panepoxydone and embelin exhibit off-target effects (e.g., mitochondrial ATP/ADP modulation) .
Clinical and Preclinical Relevance
Q & A
Q. What is the molecular mechanism by which NF-kappaB inhibitor-2 (e.g., benzoxathiole compounds) suppresses NF-kappaB activation?
NF-kappaB inhibitor-2 acts as an IKK-2 (IKKβ) inhibitor, blocking phosphorylation of the inhibitory protein IκBα. This prevents IκBα degradation, retaining NF-kappaB dimers in the cytoplasm and inhibiting their nuclear translocation and transcriptional activity . Methodologically, validate inhibition via Western blot (IκBα stabilization) or electrophoretic mobility shift assays (EMSA) to assess NF-kappaB-DNA binding .
Q. What are the optimal solubility and storage conditions for synthetic NF-kappaB inhibitors like benzoxathiole compounds in experimental settings?
Benzoxathiole-based inhibitors (e.g., ab145954) are soluble in DMSO or ethanol (>95% purity) and stable as solids. For in vitro use, dissolve in DMSO at 10–20 mM stock concentrations, with working concentrations typically ≤10 µM to avoid solvent toxicity. Include vehicle controls in assays .
Q. How can researchers confirm NF-kappaB inhibition in cellular models?
Key methods include:
- Western blotting for phospho-IκBα (Ser32/36) degradation and p65/RelA nuclear translocation.
- Luciferase reporter assays using NF-kappaB-responsive promoters.
- qPCR of NF-kappaB target genes (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can contradictory findings on NF-kappaB inhibitor efficacy in cancer models be resolved (e.g., pro-survival vs. pro-apoptotic effects)?
Context-dependent outcomes may arise from tissue-specific signaling crosstalk (e.g., PI3K/Akt in prostate cancer vs. ErbB in lung cancer ). Design experiments to:
- Profile baseline NF-kappaB activity (e.g., nuclear p65 localization).
- Combine inhibitors with pathway-specific agonists/antagonists (e.g., Akt inhibitors) to isolate mechanisms.
- Use isoform-specific IKK inhibitors to dissect contributions of IKKα vs. IKKβ .
Q. What strategies enhance the specificity of NF-kappaB inhibitors to reduce off-target effects in vivo?
- Nanoparticle-based delivery to target tumor microenvironments, minimizing systemic immune suppression .
- Prodrug designs activated by tumor-specific enzymes (e.g., MMPs).
- Dual inhibitors targeting NF-kappaB and parallel pathways (e.g., MAPK) to lower effective doses .
Q. How does NF-kappaB inhibition synergize with chemotherapeutics (e.g., paclitaxel) or radiotherapy?
NF-kappaB inhibition sensitizes cancer cells by:
Q. What in vivo models are appropriate for studying NF-kappaB inhibitor-2 in pulmonary arterial hypertension (PAH)?
The monocrotaline (MCT)-induced PAH rat model is widely used. Administer inhibitors (e.g., IMD-0354) post-MCT injection to assess right ventricular pressure, PASMC proliferation (Ki-67 staining), and apoptosis (TUNEL assay). Transcriptional profiling of FGF2, MCP-1, and PAI-1 can confirm pathway modulation .
Q. How can researchers distinguish NF-kappaB-dependent apoptosis from necrosis in treated cells?
- Annexin V/PI staining with flow cytometry to quantify early apoptosis (Annexin V+/PI-) vs. necrosis (Annexin V-/PI+).
- Caspase-3/7 activity assays (e.g., fluorogenic substrates).
- Metabolic profiling (e.g., ATP levels via luminescence) to rule out energy collapse-linked necrosis .
Methodological Challenges
Q. What controls are critical when assessing NF-kappaB inhibitor-2 in immune cell cultures?
Q. How can temporal dynamics of NF-kappaB inhibition (acute vs. chronic) be modeled in vitro?
- Pulsed treatment : Short-term exposure (e.g., 2–6 hr) to mimic acute inhibition.
- Stable knockdown : CRISPR/Cas9-mediated IKK2 knockout for chronic studies.
- Live-cell imaging with fluorescent NF-kappaB reporters (e.g., p65-GFP) to track oscillations .
Data Interpretation
Q. How should researchers address paradoxical NF-kappaB activation observed in some inhibitor-treated models?
Compensatory feedback (e.g., Erk1/2 reactivation in PAH ) or off-target kinase activation (e.g., JNK) may underlie contradictions. Use:
Q. What biomarkers predict therapeutic response to NF-kappaB inhibitor-2 in preclinical cancer models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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